molecular formula C7H13NO4 B8258903 Methyl 6-nitrohexanoate CAS No. 13154-40-0

Methyl 6-nitrohexanoate

Cat. No.: B8258903
CAS No.: 13154-40-0
M. Wt: 175.18 g/mol
InChI Key: ZCGHLLAHRBMQLF-UHFFFAOYSA-N
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Description

Methyl 6-nitrohexanoate is an organic compound with the molecular formula C7H13NO4 It is an ester derived from hexanoic acid, featuring a nitro group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-nitrohexanoate can be synthesized through the esterification of 6-nitrohexanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the nitro-oxidation of cyclohexene to form 2-nitrocyclohexanone, followed by cleavage and esterification with methanol . This method is advantageous as it allows for the large-scale production of the compound with high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Aminohexanoate derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-nitrohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-nitrohexanoate involves its reactivity due to the presence of both ester and nitro functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then enter metabolic cycles.

Comparison with Similar Compounds

    Methyl 4-nitrohexanoate: Similar structure but with the nitro group at the fourth position.

    Methyl 6-aminohexanoate: The nitro group is reduced to an amino group.

    Hexanoic acid esters: Various esters of hexanoic acid with different substituents.

Uniqueness: Methyl 6-nitrohexanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of caprolactam and other industrially relevant compounds .

Properties

IUPAC Name

methyl 6-nitrohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-12-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHLLAHRBMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454595
Record name 6-nitrohexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13154-40-0
Record name 6-nitrohexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitrocyclohexanone (6.77 g; 47.3 mmol) was dissolved in dried MeOH (150 mL) and a two fold excess by weight of Amberlyst® A21 (13.5 g) was added. The mixture was refluxed under nitrogen for 1.5 h then filtered and evaporated to give 6-nitrohexanoic acid methyl ester (7.72 g; 42 mmol). Yield: 89%.
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

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